Flosulide Flosulide Flosulide is a potent and selective COX-2 inhibitor, used for the treatment for inflammatory diseases.
Brand Name: Vulcanchem
CAS No.: 80937-31-1
VCID: VC0007107
InChI: InChI=1S/C16H13F2NO4S/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3
SMILES: CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=C(C=C(C=C3)F)F
Molecular Formula: C16H13F2NO4S
Molecular Weight: 353.3 g/mol

Flosulide

CAS No.: 80937-31-1

Cat. No.: VC0007107

Molecular Formula: C16H13F2NO4S

Molecular Weight: 353.3 g/mol

* For research use only. Not for human or veterinary use.

Flosulide - 80937-31-1

CAS No. 80937-31-1
Molecular Formula C16H13F2NO4S
Molecular Weight 353.3 g/mol
IUPAC Name N-[6-(2,4-difluorophenoxy)-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide
Standard InChI InChI=1S/C16H13F2NO4S/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3
Standard InChI Key CXJONBHNIJFARE-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=C(C=C(C=C3)F)F
Canonical SMILES CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=C(C=C(C=C3)F)F

Chemical Structure and Physicochemical Properties

Flosulide belongs to the sulfonamide class of compounds, characterized by a methanesulfonamide group attached to a substituted indanone core. Its IUPAC name is N-[6-(2,4-difluorophenoxy)-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide, and its stereochemistry is achiral, with no defined stereocenters or E/Z isomers . The compound’s solubility and stability are influenced by its sulfonamide moiety, which enhances binding affinity to the COX-2 enzyme’s active site.

Table 1: Key Chemical Properties of Flosulide

PropertyValue
Molecular FormulaC16H13F2NO4S\text{C}_{16}\text{H}_{13}\text{F}_{2}\text{NO}_{4}\text{S}
Molecular Weight353.34 g/mol
CAS Registry Number80937-31-1
SMILESCS(=O)(=O)NC1=C(OC2=C(F)C=C(F)C=C2)C=C3C(=O)CCC3=C1
InChI KeyCXJONBHNIJFARE-UHFFFAOYSA-N
LogP (XLogP3-AA)2.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

The compound’s synthetic pathways often involve acylation and sulfonylation reactions, as demonstrated in derivatives synthesized from natural safrole, which exhibited enhanced COX-2 selectivity and anti-inflammatory potency .

Pharmacological Mechanism and Selectivity

Flosulide selectively inhibits COX-2 with an IC50_{50} of 21 nM, sparing COX-1 at therapeutic doses . This selectivity arises from its ability to bind the larger hydrophobic pocket of COX-2, which is absent in COX-1. In vitro studies using OSC-2 cells (a human esophageal carcinoma line) revealed complete inhibition of prostaglandin E2_2 (PGE2_2) production at concentrations as low as 1 nM, while OSC-1 cells (lacking COX-2 expression) showed no suppression of prostaglandin synthesis .

Renal Effects:

  • In normovolemic rats, flosulide increased renal plasma flow (RPF) by 18% and glomerular filtration rate (GFR) by 22% at 5 mg/kg .

  • Hypovolemic rats experienced a 30% reduction in GFR at 25 mg/kg, highlighting dose-dependent hemodynamic effects .

  • In passive Heymann nephritis models, flosulide (3 mg/kg/day) reduced proteinuria by 65% without altering basal prostaglandin levels, preserving renal compensatory mechanisms .

ParameterLow Dose (3 mg/kg)High Dose (9 mg/kg)
Proteinuria Reduction65%50%
Glomerular TxB2_2+70%-45%
6-keto-PGF1α_{1\alpha}+60%-38%

Therapeutic Applications and Recent Developments

Flosulide’s potential extends beyond inflammation:

  • Esophageal Cancer: COX-2 overexpression in esophageal carcinoma cells (OSC-2) was inhibited by flosulide, suppressing mitotic activity by 95% at 100 μM .

  • Proteinuria Management: In rat models, flosulide reduced urinary protein excretion by 65%, outperforming aspirin in preserving plasma albumin levels .

Recent derivatives, such as arylthiazole and isoxazole hybrids, combine flosulide’s sulfonamide core with antioxidant moieties to mitigate NSAID-induced oxidative stress . These compounds exhibit EC50_{50} values of 3.7–5.1 μmol/mL in radical scavenging assays, rivaling ascorbic acid (7.4 μmol/mL) .

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